![molecular formula C16H16N4OS2 B10862779 2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10862779.png)
2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a thiophene ring, a triazole ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting ethyl thiophene-2-carboxylate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazole ring.
Introduction of the Sulfanyl Group: The triazole derivative is then treated with an appropriate thiol, such as thiophenol, under basic conditions to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with phenylacetyl chloride in the presence of a base like triethylamine to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves several steps starting from 4-ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole derivatives. The general method includes the reaction of thiol and acetamide derivatives under controlled conditions to yield the target compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that triazole compounds can modulate membrane integrity in bacteria, leading to cell death.
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have highlighted their ability to inhibit tumor growth. In vitro studies have shown that 2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it has shown activity against acetylcholinesterase , an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme can potentially lead to increased acetylcholine levels in the brain, thereby improving cognitive function.
Case Studies
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound interacts with specific amino acid residues within the active sites of enzymes, leading to effective inhibition.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s anti-inflammatory effects could be due to the modulation of inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylsulfanyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide .
- 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide .
Uniqueness
2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide stands out due to its unique combination of a thiophene ring, a triazole ring, and a phenylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide is a synthetic organic molecule belonging to the class of triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and antioxidant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H15N4OS2, with a molecular weight of approximately 378.9 g/mol. The structure features a triazole ring and a thiophene moiety, which are known to contribute to its biological activities.
The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring can chelate metal ions or interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity. The presence of the thiophene group may enhance these interactions through hydrophobic effects.
Antioxidant Activity
Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In comparative studies, it demonstrated higher antioxidant capacity than standard antioxidants like butylated hydroxytoluene (BHT) .
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 106.25 | |
Butylated Hydroxytoluene (BHT) | 70.61 | |
Ascorbic Acid | 103.41 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacteria. Studies indicate that it exhibits notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound's structural similarity to established antifungals suggests potential efficacy in treating fungal infections by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Case Studies
- Antioxidant Evaluation : In a study comparing various triazole derivatives, this compound was found to possess antioxidant activity significantly greater than that of BHT, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
- Antimicrobial Testing : A series of experiments demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria in vitro, suggesting its utility in developing new antibacterial agents .
Properties
Molecular Formula |
C16H16N4OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-2-20-15(13-9-6-10-22-13)18-19-16(20)23-11-14(21)17-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,21) |
InChI Key |
NOGATYZYOLDETP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.